(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol is a chiral compound characterized by its two dicyclohexyl groups attached to a 1,2-ethanediol backbone. Its molecular formula is C₁₄H₂₆O₂, with a molecular weight of approximately 226.36 g/mol. The compound is notable for its potential applications in asymmetric synthesis and as a chiral auxiliary in organic reactions. It exists as a colorless to pale yellow liquid or solid, depending on temperature, and has a melting point range of 136-141 °C and a boiling point of 373 °C at 760 mmHg .
While specific biological activities of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol are not extensively documented, compounds with similar structures often exhibit interesting biological properties. For instance, they may act as chiral ligands in catalysis or influence biological pathways due to their stereochemistry. Further studies are needed to elucidate any direct pharmacological effects.
Several methods exist for synthesizing (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol:
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol has several notable applications:
Interaction studies involving (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol focus on its behavior in catalytic systems and its role as a chiral director. Research indicates that it can effectively coordinate with metal centers, enhancing the selectivity of reactions involving boronic esters . Additionally, its interactions with various substrates can be explored to understand its mechanistic role in catalysis.
Similar compounds include:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S,S)-(+)-1,2-Dicyclohexyl-1,2-ethanediol | Dicyclohexyl derivative | High enantioselectivity in reactions |
(R,R)-1,2-Dicyclohexyl-1,2-ethanediol | Enantiomer of (S,S) | Different stereochemistry affecting reactivity |
(R,S)-1,2-Dicyclohexyl-1,2-ethanediol | Racemic mixture | Less selective compared to pure enantiomers |
1,2-Diethyl-1,2-propanediol | Aliphatic diol | Different alkyl groups leading to varied properties |
The uniqueness of (S,S)-(+)-1,2-dicyclohexyl-1,2-ethanediol lies in its specific stereochemistry and the resulting influence on reactivity and selectivity in synthetic applications compared to its structural analogs.